N-butyl Pentedrone (hydrochloride)

Description

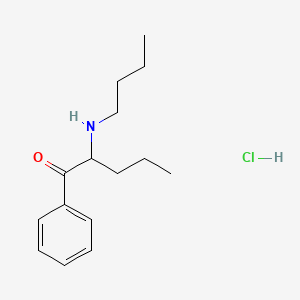

N-butyl Pentedrone (hydrochloride) is a synthetic cathinone derivative, classified as a β-keto-amphetamine. Its molecular formula is C₁₅H₂₃NO·HCl, with a molecular weight of 269.8 g/mol . Structurally, it features a phenyl ring attached to a pentanone backbone, substituted with a sec-butylamino group (N-sec-butyl configuration) . It is typically supplied as a solid, soluble in polar solvents such as acetonitrile, DMSO, and methanol, and stored at -20°C to ensure stability .

Properties

Molecular Formula |

C15H24ClNO |

|---|---|

Molecular Weight |

269.81 g/mol |

IUPAC Name |

2-(butylamino)-1-phenylpentan-1-one;hydrochloride |

InChI |

InChI=1S/C15H23NO.ClH/c1-3-5-12-16-14(9-4-2)15(17)13-10-7-6-8-11-13;/h6-8,10-11,14,16H,3-5,9,12H2,1-2H3;1H |

InChI Key |

SXNZDQSNFWOODE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(CCC)C(=O)C1=CC=CC=C1.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl Pentedrone (hydrochloride) typically involves the reaction of a substituted cathinone with butylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route involves:

Starting Material: A substituted cathinone.

Reagent: Butylamine.

Reaction Conditions: The reaction is usually conducted in an organic solvent such as methanol or acetonitrile, under reflux conditions.

Industrial Production Methods

Industrial production of N-butyl Pentedrone (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials and reagents are used.

Purification: The product is purified using techniques such as recrystallization or chromatography to achieve high purity.

Quality Control: Analytical techniques like GC-MS and LC-QTOF are employed to ensure the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-butyl Pentedrone (hydrochloride) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: Nucleophilic substitution reactions can occur at the butylamine moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and amines are commonly used.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives.

Scientific Research Applications

N-butyl Pentedrone (hydrochloride) has several scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of cathinones.

Biology: Studied for its effects on biological systems, particularly its stimulant properties.

Medicine: Investigated for potential therapeutic applications and its effects on the central nervous system.

Industry: Used in the development of new synthetic routes and the production of related compounds

Mechanism of Action

N-butyl Pentedrone (hydrochloride) acts as a norepinephrine-dopamine reuptake inhibitor. It prevents the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft. This mechanism is similar to that of methylphenidate, resulting in stimulant effects .

Comparison with Similar Compounds

Cathinones share a β-keto-phenethylamine core but differ in substituents, which critically influence their pharmacological and toxicological profiles. Below is a detailed comparison of N-butyl Pentedrone (hydrochloride) with structurally and pharmacologically related compounds:

Structural Comparisons

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| N-butyl Pentedrone (HCl) | C₁₅H₂₃NO·HCl | 269.8 | N-sec-butyl, phenyl, β-keto group |

| Pentylone (HCl) | C₁₆H₂₃NO₃·HCl | 313.8 | N-butyl, benzodioxol, β-keto group |

| Methylone (HCl) | C₁₁H₁₃NO₃·HCl | 247.7 | Methylamino, benzodioxol |

| α-PVP (HCl) | C₁₅H₂₁NO·HCl | 283.8 | Pyrrolidine, β-keto group |

| MDPV (HCl) | C₁₆H₂₁NO₃·HCl | 317.8 | Methylenedioxy, pyrrolidine |

Key Observations :

- N-butyl Pentedrone lacks the benzodioxol ring (present in pentylone and methylone), reducing its serotonergic activity compared to these analogs .

Pharmacological and Behavioral Effects

Evidence from rodent studies highlights differences in reinforcing effects and potency :

- N-butyl Pentedrone vs. Pentylone: Both compounds exhibit overlapping dose-effect functions in intravenous self-administration (IVSA) assays, but pentylone is ~2× less potent than pentedrone .

- N-butyl Pentedrone vs. Methylone : Methylone shows reduced efficacy (peak responding) compared to pentedrone, attributed to its stronger serotonin (5-HT) release vs. dopamine (DA) reuptake inhibition .

- N-butyl Pentedrone vs. α-PVP/α-PHP : α-PVP and α-PHP are 10–20× more potent reinforcers due to higher DAT (dopamine transporter) affinity and selectivity .

Neurochemical Mechanisms :

- N-butyl Pentedrone acts as a DA/norepinephrine reuptake inhibitor (similar to cocaine) but with weaker 5-HT effects compared to methylone or MDMA .

- In contrast, α-PVP and MDPV are pure reuptake inhibitors with negligible serotoninergic activity, leading to heightened stimulant effects .

Stability and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.